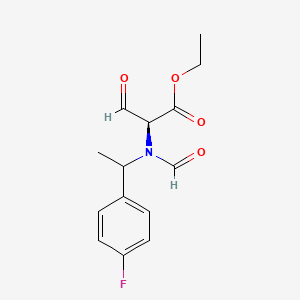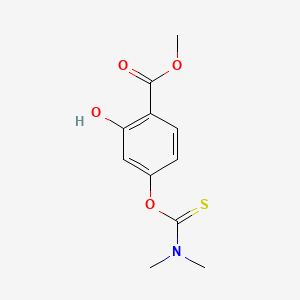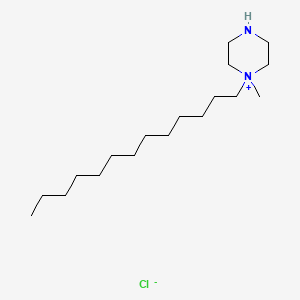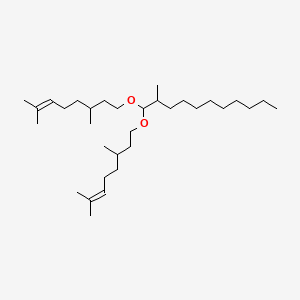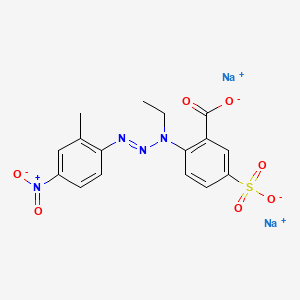
Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves several synthetic routes. One common method includes the reaction of 2-methyl-4-nitroaniline with ethyl nitrite to form the corresponding diazonium salt. This intermediate is then coupled with 5-sulphobenzoic acid under controlled conditions to yield the final product. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Applications De Recherche Scientifique
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate can be compared with similar compounds such as:
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-4-sulphonatobenzoate: This compound has a similar structure but differs in the position of the sulfonate group, which can affect its reactivity and applications.
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-6-sulphonatobenzoate: Another isomer with the sulfonate group in a different position, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate in terms of its specific structural features and resulting applications.
Propriétés
Numéro CAS |
85098-83-5 |
|---|---|
Formule moléculaire |
C16H14N4Na2O7S |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
disodium;2-[ethyl-[(2-methyl-4-nitrophenyl)diazenyl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16N4O7S.2Na/c1-3-19(18-17-14-6-4-11(20(23)24)8-10(14)2)15-7-5-12(28(25,26)27)9-13(15)16(21)22;;/h4-9H,3H2,1-2H3,(H,21,22)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
VLNCJXZCVKRHHM-UHFFFAOYSA-L |
SMILES canonique |
CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


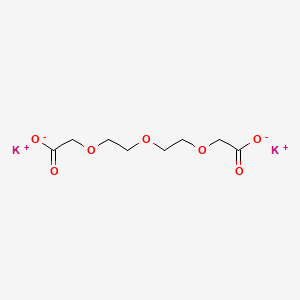

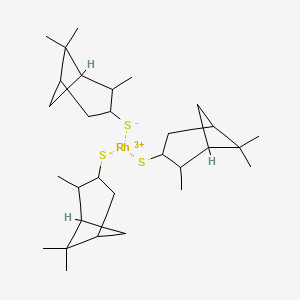

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
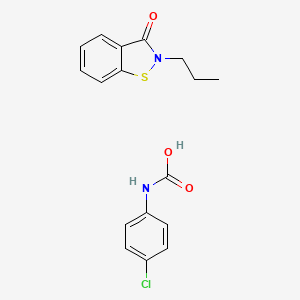
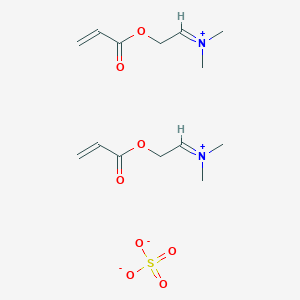
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
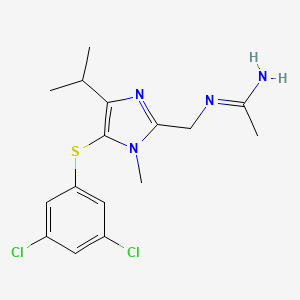
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
